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molecular formula C6H7BrN2 B574291 (5-Bromopyridin-2-yl)methanamine CAS No. 173999-23-0

(5-Bromopyridin-2-yl)methanamine

Cat. No. B574291
M. Wt: 187.04
InChI Key: AUIXMWKVLPXKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388173B2

Procedure details

A solution of 5-bromopicolinonitrile (3.0 g, 16.4 mmol) in BH3THF (99 mL, 99 mmol, 1M) was heated at reflux temperature for 2 h under N2. MeOH (12 mL) was added slowly followed by 1N HCl (24 mL). The mixture was then refluxed for an additional 7 h. After cooling, the reaction mixture was poured into 10% of K2CO3 (300 mL) and extracted with DCM (3×100 ml). The combined organic layers were concentrated to give crude product which was used in next step without further purification (2.1 g, Yield 70%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
12 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.B.C1COCC1.Cl.C([O-])([O-])=O.[K+].[K+]>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][NH2:9])=[N:6][CH:7]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C#N
Name
Quantity
99 mL
Type
reactant
Smiles
B.C1CCOC1
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
12 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 2 h under N2
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for an additional 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product which
CUSTOM
Type
CUSTOM
Details
was used in next step without further purification (2.1 g, Yield 70%)

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=NC1)CN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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